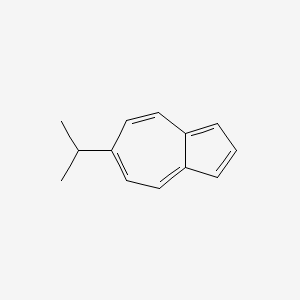

6-(Propan-2-yl)azulene

Description

Structure

3D Structure

Properties

CAS No. |

102943-13-5 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

6-propan-2-ylazulene |

InChI |

InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3 |

InChI Key |

BBGWKYCWKNERBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C2C=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 6-(Propan-2-yl)azulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Propan-2-yl)azulene, also known as 6-isopropylazulene. This document details synthetic methodologies, extensive characterization data, and experimental protocols to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Azulene, a bicyclic aromatic hydrocarbon and an isomer of naphthalene, is renowned for its distinct blue color and unique electronic properties. The introduction of an isopropyl group at the 6-position of the azulene core can significantly modify its physicochemical and biological properties, making this compound a molecule of interest for various applications, including as a building block in the synthesis of more complex molecules and as a potential pharmacophore. This guide outlines the primary synthetic routes and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: Friedel-Crafts alkylation/acylation followed by reduction, and the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation and Reduction

A common and direct method for the introduction of an isopropyl group onto the azulene ring is through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

Workflow for Friedel-Crafts Synthesis of this compound

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation and subsequent reduction.

Suzuki-Miyaura Cross-Coupling

A more modern and regioselective approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically involves the coupling of an azulene-6-boronic acid derivative with an isopropyl halide in the presence of a palladium catalyst.

Logical Relationship for Suzuki-Miyaura Synthesis

Spectroscopic Profile of 6-(Propan-2-yl)azulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(propan-2-yl)azulene, a key derivative of the bicyclic aromatic hydrocarbon, azulene. Due to its unique electronic properties and characteristic blue color, azulene and its derivatives are of significant interest in materials science and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopic data, along with the methodologies for their acquisition, to support ongoing research and development efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.2 - 7.8[1] | Multiplet | Not specified |

| Isopropyl -CH | Not specified | Septet | Not specified |

| Isopropyl -CH₃ | 1.2 - 1.4[1] | Doublet | Not specified |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | Data not available |

| Isopropyl -CH | Data not available |

| Isopropyl -CH₃ | Data not available |

Solvent: CDCl₃

Table 3: UV-Vis Spectroscopic Data for this compound

| Transition | λmax (nm) | Solvent |

| S₀→S₂ | 340[1] | Not specified |

| S₀→S₁ | 610[1] | Not specified |

Table 4: IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Data not available | Data not available |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and validation of spectroscopic data. The following sections outline the general procedures for obtaining the NMR, UV-Vis, and IR spectra of azulene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like azulenes.

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.

Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. The instrument scans a range of wavelengths, typically from 200 to 800 nm, to measure the absorbance of the sample. A cuvette containing the pure solvent is used as a reference to correct for solvent absorption. The resulting spectrum is a plot of absorbance versus wavelength.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The instrument measures the interference pattern of the infrared beam after it has passed through the sample. A Fourier transform is then applied to this signal to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

solubility and stability of 6-(Propan-2-yl)azulene in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 6-(Propan-2-yl)azulene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a bicyclic aromatic hydrocarbon of significant interest in pharmaceutical and materials science. This document details the physicochemical properties, solubility in various organic solvents, and stability under different environmental conditions. Detailed experimental protocols for solubility and stability assessment are also provided to facilitate reproducible research and development.

Physicochemical Properties of this compound

This compound, an isomer of naphthalene, is a dark blue solid at room temperature.[1] Its unique electronic structure, arising from the fusion of a five-membered and a seven-membered ring, results in a significant dipole moment and its characteristic color.[2] The presence of the isopropyl substituent influences its solubility and stability compared to the parent azulene molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | Dark blue crystalline solid | [1] |

| Melting Point | 27-29 °C | [4] |

| Boiling Point | 153 °C at 7 mmHg | [4] |

| UV/Vis λmax | 244, 284 nm | [3] |

Solubility in Organic Solvents

This compound exhibits good solubility in a range of common organic solvents. The isopropyl group enhances its solubility in less polar solvents compared to unsubstituted azulene.

| Solvent | Solubility (mg/mL) | Reference |

| Toluene | 25 | [3] |

| Chloroform | 18 | [3] |

| Hexane | 8 | [3] |

| Ethanol | ~25 | [3] |

| Dimethyl Sulfoxide (DMSO) | ~25 | [3] |

| Dimethylformamide (DMF) | ~30 | [3] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of this compound in an organic solvent involves the saturation shake-flask method followed by quantitative analysis.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas at a suitable wavelength (e.g., 284 nm).

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions and generate a calibration curve by measuring the absorbance at the λmax (e.g., 284 nm).

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution.

-

-

Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application. Key stability concerns include photosensitivity and thermal stability.

Photostability

This compound is known to be sensitive to light.[5][6] Exposure to light, particularly UV radiation, can lead to a color change from blue to green and eventually yellow, indicating degradation.[5] Studies have shown that photodegradation is enhanced in the presence of oxygen.[7]

Experimental Protocol for Photostability Testing

This protocol outlines a method to assess the photostability of this compound in an organic solvent according to ICH Q1B guidelines.[8]

Materials:

-

This compound solution in a chosen transparent solvent (e.g., methanol, acetonitrile).

-

Quartz or borosilicate glass vials.

-

A photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Dark control samples wrapped in aluminum foil.

-

HPLC system with a photodiode array (PDA) detector.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

-

Fill the transparent vials with the solution.

-

Prepare a set of dark control samples by wrapping identical vials with aluminum foil.

-

-

Light Exposure:

-

Place the test and dark control samples in the photostability chamber.

-

Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

Monitor the temperature during the exposure to ensure it does not artificially influence the degradation.

-

-

Analysis:

-

At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.

-

Analyze the samples by a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from its degradation products.

-

Monitor the decrease in the peak area of this compound and the formation of any degradation products.

-

The PDA detector can be used to assess peak purity and identify potential degradation products by their UV spectra.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point relative to the initial concentration and the dark control.

-

Identify and, if possible, quantify the major degradation products.

-

Factors influencing the stability of this compound.

Thermal Stability

This compound is generally considered to be stable at ambient temperatures.[1] However, elevated temperatures can lead to degradation. Thermal stability can be assessed using techniques such as thermogravimetric analysis (TGA) or by conducting stability studies at elevated temperatures and analyzing for degradation over time using HPLC.

Experimental Protocol for Thermal Stability Testing

This protocol describes a method for evaluating the thermal stability of this compound in the solid state.

Materials:

-

Solid this compound.

-

Oven or stability chamber capable of maintaining a constant temperature.

-

Glass vials.

-

HPLC system.

-

Solvent for dissolving the sample for analysis.

Procedure:

-

Sample Preparation:

-

Place a known amount of solid this compound into several glass vials.

-

Store a control sample at a reference temperature (e.g., 5 °C).

-

-

Thermal Stressing:

-

Place the vials in an oven at a constant elevated temperature (e.g., 40 °C, 60 °C, or 80 °C).

-

-

Analysis:

-

At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from the oven.

-

Dissolve the contents in a known volume of a suitable solvent.

-

Analyze the solution using a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect any degradation products.

-

-

Data Evaluation:

-

Compare the purity of the stressed samples to the control sample.

-

Determine the rate of degradation at each temperature. This data can be used to estimate the shelf life of the compound under various storage conditions.

-

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development and related fields. The provided data tables offer a quick reference for solubility in common organic solvents, while the detailed experimental protocols for solubility, photostability, and thermal stability testing provide a framework for conducting reliable and reproducible studies. Understanding these properties is crucial for the effective formulation, storage, and application of this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Guaiazulene | 489-84-9 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Study on the photostability of guaiazulene by high-performance liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

The Discovery and Natural Occurrence of Isopropylazulenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biological activities of isopropylazulenes, a class of aromatic hydrocarbons known for their vibrant blue to violet color and significant therapeutic potential. This document provides a comprehensive overview of key isopropylazulenes, including detailed experimental protocols for their extraction and analysis, quantitative data on their natural abundance, and a look into their molecular mechanisms of action.

Introduction to Isopropylazulenes

Isopropylazulenes are bicyclic aromatic compounds derived from azulene, an isomer of naphthalene. Unlike the colorless naphthalene, azulene and its derivatives are characterized by their intense coloration. Two prominent, naturally occurring isopropylazulenes are guaiazulene (1,4-dimethyl-7-isopropylazulene) and vetivazulene (4,8-dimethyl-2-isopropylazulene), which are isomers. Another significant azulene derivative, chamazulene, is not a direct natural product but is formed from a precursor molecule during the processing of certain plants. These compounds have garnered considerable interest in the pharmaceutical and cosmetic industries due to their potent anti-inflammatory and antioxidant properties.[1][2]

Natural Occurrence and Quantitative Data

Isopropylazulenes are found in a variety of terrestrial plants and even in some marine organisms. The distribution and concentration of these compounds can vary significantly based on the plant species, geographical location, and chemotype.

Table 1: Natural Occurrence and Abundance of Key Isopropylazulenes

| Isopropylazulene | Natural Source(s) | Typical Concentration (% of Essential Oil) | References |

| Guaiazulene | Guaiac wood (Guaiacum officinale), Chamomile (Matricaria chamomilla), Soft Corals | Data not readily available in searched literature. | [3] |

| Chamazulene | German Chamomile (Matricaria chamomilla), Wormwood (Artemisia absinthium), Yarrow (Achillea millefolium) | Varies widely depending on chemotype; can range from approximately 1% to over 20% in German Chamomile. | [4] |

| Vetivazulene | Vetiver oil (Vetiveria zizanioides) | Data not readily available in searched literature. | [5][6][7][8][9] |

Experimental Protocols

The isolation and analysis of isopropylazulenes from natural sources typically involve steam distillation for extraction, followed by chromatographic and spectroscopic techniques for separation and identification.

Extraction of Isopropylazulenes via Steam Distillation

Steam distillation is the primary method for extracting essential oils containing isopropylazulenes from plant material. This process is particularly crucial for the formation of chamazulene from its precursor, matricin, which is present in the plant material.

Protocol:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., chamomile flowers, vetiver roots) is placed in a distillation flask.

-

Apparatus Setup: A steam generator is connected to the distillation flask. The flask is then connected to a condenser, which in turn leads to a collection vessel (e.g., a separatory funnel).

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through the condenser, where it cools and liquefies.

-

Collection: The condensed liquid, consisting of the essential oil and water (hydrosol), is collected in the separatory funnel.

-

Separation: Due to their immiscibility, the essential oil (typically less dense) will form a layer on top of the water and can be separated.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of an essential oil.

Protocol:

-

Sample Preparation: A small, diluted sample of the essential oil is prepared in a suitable solvent (e.g., hexane or ethanol).

-

Injection: The sample is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase within the GC column. A typical column used for essential oil analysis is a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to increase gradually to elute compounds with different boiling points.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

-

Quantification: The relative abundance of each compound can be determined by integrating the area under its corresponding peak in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the separation and quantification of isopropylazulenes, especially for separating isomers.

Protocol:

-

Sample Preparation: A solution of the essential oil or a purified fraction is prepared in the mobile phase. The sample should be filtered through a 0.45 µm filter to remove any particulate matter.

-

Instrumentation:

-

Column: A reversed-phase C18 column is commonly used for the separation of non-polar compounds like isopropylazulenes.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically employed. The exact ratio can be optimized to achieve the best separation. A gradient elution may be necessary to separate a complex mixture of compounds.

-

Detector: A UV-Vis detector is suitable for detecting azulenes, as they absorb light in the visible region, giving them their characteristic color. The detection wavelength can be set to the λmax of the specific isopropylazulene of interest.

-

-

Analysis: The prepared sample is injected into the HPLC system. The components are separated based on their differential partitioning between the mobile and stationary phases.

-

Quantification: The concentration of each isopropylazulene can be determined by creating a calibration curve with known concentrations of pure standards. The peak area of the analyte in the sample is then compared to the calibration curve.

Molecular Mechanisms of Action: Anti-inflammatory Signaling Pathways

Isopropylazulenes, particularly guaiazulene and chamazulene, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Isopropylazulenes inhibit the NF-κB signaling pathway.

Isopropylazulenes can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB in its inactive state in the cytoplasm, leading to a downregulation of pro-inflammatory gene expression.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. This pathway involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

Caption: Isopropylazulenes modulate the MAPK signaling pathway.

Evidence suggests that isopropylazulenes can interfere with the MAPK cascade at various levels, inhibiting the phosphorylation and activation of key kinases such as ERK, p38, and JNK. By dampening the MAPK signaling, these compounds reduce the activation of downstream transcription factors and consequently suppress the production of inflammatory cytokines and other mediators.

Conclusion

Isopropylazulenes represent a fascinating class of natural and nature-derived compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. While the natural occurrence of chamazulene in chamomile is well-documented and quantified, further research is needed to establish the precise concentrations of guaiazulene and vetivazulene in their respective natural sources. The detailed experimental protocols provided in this guide offer a foundation for researchers to extract, identify, and quantify these valuable compounds. Furthermore, a deeper understanding of their mechanisms of action, specifically their ability to modulate the NF-κB and MAPK signaling pathways, opens new avenues for the development of novel therapeutics for a range of inflammatory conditions. Continued investigation into the biosynthesis, pharmacology, and clinical applications of isopropylazulenes is warranted to fully unlock their therapeutic potential.

References

- 1. Separation of Azulene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. GC-MS Analysis, Antioxidant Capacity and Antimicrobic Action of Vetiveria zizanioides. Essential Oil Cultivated in North Egypt [journals.ekb.eg]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. sb32112923d7223a4.jimcontent.com [sb32112923d7223a4.jimcontent.com]

An In-Depth Technical Guide to the Thermal Properties of Isopropylazulenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azulene, a structural isomer of naphthalene, is a bicyclic aromatic hydrocarbon known for its distinct blue color and unique electronic properties.[1][2] Its derivatives, such as isopropylazulenes, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications in organic electronics.[3][4] Understanding the thermal properties of these compounds is critical for drug development, ensuring stability during manufacturing and storage, and for the fabrication of electronic devices. This guide focuses on the thermal characteristics of isopropylazulenes, with a specific focus on available data for representative compounds.

Thermal Properties of Guaiazulene (1,4-dimethyl-7-isopropylazulene)

Guaiazulene is a naturally occurring derivative of azulene and serves as a valuable proxy for understanding the thermal properties of isopropylazulenes.[1][5]

| Thermal Property | Value | Conditions |

| Melting Point | 31 to 33 °C (304 to 306 K) | Standard Pressure |

| Boiling Point | 153 °C (426 K) | at 7 mmHg |

Data sourced from PubChem and Wikipedia.[5][6]

Experimental Protocols for Thermal Analysis

The following are standard methodologies used to determine the thermal properties of organic compounds like isopropylazulenes.

1. Melting Point Determination:

-

Methodology: Differential Scanning Calorimetry (DSC) is the most common technique. A sample is placed in a sealed pan and heated at a constant rate alongside an empty reference pan. The melting point is determined by the onset temperature of the endothermic peak in the heat flow curve, which corresponds to the solid-to-liquid phase transition. Capillary melting point apparatus is also a widely used, simpler alternative.

2. Boiling Point Determination:

-

Methodology: The boiling point is typically determined by distillation. For small quantities or to measure the boiling point at reduced pressure (as is common for high molecular weight organic compounds to prevent decomposition), a vacuum distillation apparatus is used. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point.

3. Thermal Decomposition Analysis:

-

Methodology: Thermogravimetric Analysis (TGA) is the primary method used to study thermal decomposition. A sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant rate.[7] The TGA instrument measures the change in mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The resulting data can be used to determine the decomposition temperature range and to study the kinetics of the decomposition process.[8][9]

Workflow for Thermal Property Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a new chemical entity, such as an azulene derivative.

References

- 1. Azulene - Wikipedia [en.wikipedia.org]

- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]

- 5. Guaiazulene - Wikipedia [en.wikipedia.org]

- 6. Guaiazulene | C15H18 | CID 3515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

CAS number and chemical identifiers for 6-(Propan-2-yl)azulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available technical data for 6-(Propan-2-yl)azulene, also known as 6-isopropylazulene. Due to the limited availability of in-depth experimental data for this specific isomer, this document consolidates known information and presents generalized experimental protocols based on related azulene derivatives.

Chemical Identifiers and Properties

This compound is an aromatic hydrocarbon and a structural isomer of naphthalene, characterized by its distinctive blue color. The isopropyl substituent at the 6-position of the azulene core influences its electronic properties and solubility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 102943-13-5[1] |

| Molecular Formula | C₁₃H₁₄[1] |

| Molecular Weight | 170.25 g/mol [1] |

| InChI | InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Blue oil or solid | Inferred from related azulenes |

| Solubility | Toluene: 25 mg/mLChloroform: 18 mg/mLHexane: 8 mg/mL | [1] |

| Dipole Moment | ~1.1 D (estimated) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through Friedel-Crafts acylation of azulene, followed by reduction of the resulting ketone. The following is a generalized protocol based on established methods for alkylazulenes.[1]

Experimental Protocol: Synthesis of this compound

Part 1: Friedel-Crafts Acylation of Azulene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azulene in a suitable anhydrous solvent such as toluene.

-

Addition of Reagents: Add acetic anhydride and a base, such as pyridine, to the solution. The base acts as a catalyst for the electrophilic substitution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude acetylazulene intermediate is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part 2: Reduction of 6-Acetylazulene

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Ketone: Slowly add a solution of the purified 6-acetylazulene in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: Allow the reaction to stir at room temperature for a few hours until the reduction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Extraction and Purification: Filter the resulting mixture, and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on the known spectroscopic properties of azulene and its derivatives, the following characteristics can be anticipated:

-

¹H NMR: Aromatic protons are expected in the range of δ 7.0–8.5 ppm. The isopropyl methine proton would likely appear as a septet around δ 3.0 ppm, and the two methyl groups as a doublet around δ 1.3 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the region of δ 115–150 ppm. The isopropyl methine and methyl carbons would appear further upfield.

-

UV-Vis: Like other azulenes, this compound is expected to exhibit strong absorption in the visible region (around 600-700 nm), which accounts for its blue color, and in the UV region. The electron-donating isopropyl group may cause a slight red shift (bathochromic shift) compared to unsubstituted azulene.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 170.

Biological Activity

While specific studies on the biological activity of this compound are limited, research on related azulene derivatives provides some insights into its potential pharmacological relevance. Azulenes, in general, are known for their anti-inflammatory and antioxidant properties.

A study by Yokota et al. investigated derivatives of 6-isopropylazulene, specifically 6-mono- and 6-dihydroxylated-isopropylazulenes, as potential thromboxane A₂/prostaglandin H₂ receptor antagonists.[2][3] This suggests that the 6-isopropylazulene scaffold could be a valuable starting point for the development of new therapeutic agents, particularly in the context of inflammatory and cardiovascular diseases. The anti-inflammatory mechanism of some azulenes has been linked to the modulation of signaling pathways involving pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenases (COX).

Conclusion

This compound is a fascinating molecule with potential for further research and development. While detailed experimental data for this specific isomer is scarce, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and anticipated analytical characteristics. The known biological activities of related azulene derivatives suggest that this compound could be a valuable scaffold in medicinal chemistry, warranting further investigation into its pharmacological properties. Researchers are encouraged to use the generalized protocols and expected data presented here as a starting point for their own in-depth studies.

References

Methodological & Application

Application Notes and Protocols: 6-(Propan-2-yl)azulene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Propan-2-yl)azulene, an isomer of the more commonly encountered guaiazulene, is a versatile bicyclic aromatic hydrocarbon. Its unique electronic properties, stemming from the fusion of a cyclopentadienyl anion and a tropylium cation, make it an attractive building block in the synthesis of novel organic materials and pharmacologically active compounds. The isopropyl group at the 6-position of the azulene core provides a handle for further functionalization and influences the molecule's solubility and electronic characteristics. These application notes provide an overview of the utility of this compound in organic synthesis, including detailed experimental protocols and data for representative applications.

Physicochemical Properties and Spectroscopic Data

The introduction of the isopropyl group at the 6-position of the azulene scaffold modifies its physical and spectroscopic properties. Below is a summary of key data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₄ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Blue oil or low-melting solid |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.21 (d, J=9.8 Hz, 2H), 7.60 (t, J=9.8 Hz, 1H), 7.29 (d, J=3.9 Hz, 2H), 7.00 (t, J=3.9 Hz, 1H), 3.10 (sept, J=6.9 Hz, 1H), 1.35 (d, J=6.9 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.9, 140.8, 137.2, 134.5, 123.5, 117.2, 38.4, 24.1 |

Synthesis of this compound

A common method for the synthesis of 6-alkylated azulenes is the Friedel-Crafts acylation followed by reduction. This two-step process provides a reliable route to this compound from the parent azulene.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of 6-Propanoylazulene (Friedel-Crafts Acylation)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq.) dropwise to the stirred suspension.

-

Addition of Azulene: In a separate flask, dissolve azulene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-propanoylazulene as a blue solid.

Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-propanoylazulene (1.0 eq.), potassium hydroxide (4.0 eq.), and diethylene glycol.

-

Addition of Hydrazine: Add hydrazine hydrate (3.0 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours. The color of the solution should change, indicating the progress of the reaction.

-

Workup: Cool the reaction mixture to room temperature and add water.

-

Extraction: Extract the aqueous mixture with diethyl ether or hexane (3 x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound as a blue oil.

Application of this compound as a Building Block

This compound can be used as a starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The azulene core can be further functionalized at various positions, and the isopropyl group can be modified or used to tune the solubility and packing of the final products.

Example Application: Synthesis of Azulene-Containing Chalcones

While the following example utilizes a different azulene starting material, the synthetic strategy can be adapted for derivatives of this compound to explore their biological activities. Chalcones are known for their wide range of pharmacological effects.

Protocol 3: Synthesis of an Azulene-Containing Chalcone (Representative Claisen-Schmidt Condensation)

-

Reaction Setup: In a round-bottom flask, dissolve the corresponding 1-acetyl-6-(propan-2-yl)azulene (1.0 eq.) (prepared via Friedel-Crafts acylation of this compound) and a substituted benzaldehyde (1.1 eq.) in ethanol.

-

Base Addition: Add an aqueous solution of potassium hydroxide (2.0 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during the reaction.

-

Workup: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid until neutral.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azulene-containing chalcone.

Biological Activity of Azulene Derivatives

Azulene derivatives have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The mechanism of action for the anti-inflammatory properties of some azulene derivatives has been shown to involve the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of certain azulene derivatives are attributed to their ability to inhibit pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the p38 MAPK and PI3K/Akt pathways, which are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).

Caption: Anti-inflammatory mechanism of an azulene derivative.[1]

Quantitative Biological Data

The following table presents the antibiofilm activity of a series of azulene-containing chalcones against Staphylococcus aureus. This data illustrates the potential for developing potent bioactive compounds using the azulene scaffold. While these specific compounds were not derived from this compound, similar evaluations of its derivatives would be a valuable area of research.

| Compound | Minimum Biofilm Eradication Concentration (MBEC, mg/mL) |

| (E)-1-(azulen-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 0.312 |

| (E)-1-(azulen-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 0.625 |

| (E)-1,3-bis(azulen-1-yl)prop-2-en-1-one | 0.156 |

| Vancomycin (Control) | 0.0625 |

| Data adapted from a study on azulene-containing chalcones.[2] |

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide range of functional organic molecules. Its preparation via a two-step acylation-reduction sequence is straightforward. The resulting substituted azulene can be further elaborated to generate novel materials for electronic applications or bioactive compounds for drug discovery. The anti-inflammatory properties of azulene derivatives highlight a particularly promising avenue for future research, warranting further investigation into the structure-activity relationships of derivatives of this compound.

References

Application Notes and Protocols for 6-(Propan-2-yl)azulene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 6-(propan-2-yl)azulene, also known as 6-isopropylazulene, in the field of materials science. Due to its unique electronic and optical properties stemming from the azulene core, this compound is a promising building block for novel organic electronic materials. The strategic placement of the isopropyl group at the 6-position can influence solubility, molecular packing, and electronic characteristics, making it a target for tailored material design.

Potential Applications in Organic Electronics

The inherent dipole moment of the azulene core, combined with the electron-donating nature of the isopropyl group, makes this compound an attractive component for various organic electronic devices.

-

Organic Field-Effect Transistors (OFETs): The azulene moiety can be functionalized to promote self-assembly and charge transport. Polymers incorporating 2,6-linked azulene units have shown potential for high-performance OFETs. The isopropyl group at the 6-position can enhance solubility for solution-based processing of these polymers, a key advantage for large-area and low-cost electronics.

-

Organic Photovoltaics (OPVs): The unique absorption spectrum of azulene derivatives can be harnessed in the active layer of organic solar cells. By tuning the chemical structure, including the substitution at the 6-position, the absorption properties can be matched to the solar spectrum to improve power conversion efficiency.

-

Organic Light-Emitting Diodes (OLEDs): While less common, the fluorescence properties of some azulene derivatives could be explored for use as emitters or host materials in OLEDs.

Application as a Monomer for Conjugated Polymers

The synthesis of conjugated polymers incorporating this compound, particularly with 2,6-connectivity, is a key area of interest. This specific linkage is believed to create a more linear and rigid polymer backbone, facilitating intermolecular charge transport.

Data Presentation: Predicted Electronic Properties

Computational studies provide valuable insights into the electronic properties of this compound and its potential impact on material performance. The following table summarizes key quantum chemical descriptors calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

| Property | Predicted Value | Significance in Materials Science |

| HOMO (Highest Occupied Molecular Orbital) | -5.5 to -5.8 eV (estimated) | Influences the material's ability to donate electrons (p-type character) and its ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.0 to -1.3 eV (estimated) | Influences the material's ability to accept electrons (n-type character) and its electron affinity. |

| HOMO-LUMO Gap | 4.2 to 4.8 eV (estimated) | Determines the intrinsic optical and electronic properties, such as the material's color and its potential as a semiconductor. |

| Dipole Moment | ~1.1 to 1.3 D (estimated) | A significant dipole moment can influence molecular packing, solubility, and the performance of dielectric materials. |

Note: These values are estimations based on computational models of azulene and its alkyl derivatives and may vary depending on the specific computational method and the physical state of the material.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent polymerization. These are generalized procedures adapted from literature on similar azulene derivatives and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This two-step protocol involves the acylation of azulene with isobutyryl chloride followed by the reduction of the resulting ketone to the alkyl group.

Step 1: Friedel-Crafts Acylation of Azulene

Materials:

-

Azulene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve azulene (1.0 equivalent) in anhydrous DCM.

-

Add the azulene solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Dissolve isobutyryl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(azulen-1-yl)-2-methylpropan-1-one.

Step 2: Wolff-Kishner Reduction of the Acylazulene

Materials:

-

1-(Azulen-1-yl)-2-methylpropan-1-one (from Step 1)

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Water

-

DCM for extraction

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the acylazulene (1.0 equivalent) in diethylene glycol.

-

Add hydrazine hydrate (10 equivalents) and KOH (5 equivalents).

-

Heat the mixture to 120-130 °C for 2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.

Protocol 2: Polymerization of a 6-Alkylazulene Derivative (Adaptable for this compound)

This protocol describes a general method for the chemical polymerization of a 6-alkyl-2-bromoazulene monomer via a Yamamoto coupling reaction to form a 2,6-linked polymer. This method would first require the synthesis of 2-bromo-6-(propan-2-yl)azulene.

Materials:

-

2-Bromo-6-(propan-2-yl)azulene (monomer)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous toluene

-

Methanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Ni(COD)₂ (1.2 equivalents) and 2,2'-bipyridine (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

-

In a separate Schlenk flask, dissolve the 2-bromo-6-(propan-2-yl)azulene monomer (1.0 equivalent) in anhydrous toluene.

-

Add the monomer solution to the catalyst mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 48-72 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the crude polymer and wash it with methanol.

-

To remove any remaining catalyst, stir the polymer in a solution of concentrated HCl in methanol for 2-3 hours.

-

Filter the polymer, wash thoroughly with methanol, and dry under vacuum to yield poly(this compound-2,6-diyl).

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Workflow for the polymerization of a 6-alkylazulene.

Caption: Structure-property-application relationship.

Application Notes and Protocols: 6-(Propan-2-yl)azulene as a Precursor for Novel Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant attention in materials science due to its unique electronic and optical properties, including a significant dipole moment and a low HOMO-LUMO energy gap.[1] Polymers derived from azulene are emerging as promising materials for a variety of applications, including organic electronics, sensors, and electrochromic devices.[1][2] This document provides detailed application notes and protocols for the use of 6-(propan-2-yl)azulene as a monomer for the synthesis of novel functional polymers. The presence of the isopropyl group at the 6-position is expected to enhance solubility and influence the solid-state packing of the resulting polymer, potentially leading to improved processability and performance in electronic devices.

Key Properties of this compound

The monomer, this compound, possesses distinct physicochemical properties that make it a suitable precursor for polymerization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | |

| Molecular Weight | 170.25 g/mol | |

| Appearance | Blue solid | [1] |

| Dipole Moment | ~1.08 D (for the azulene core) | [3] |

| Solubility | Soluble in common organic solvents such as toluene, chloroform, and THF. | [3] |

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through established organic chemistry methods. Two common routes are Friedel-Crafts acylation followed by reduction, and Suzuki-Miyaura coupling.[3]

Protocol 1: Friedel-Crafts Acylation and Reduction

This two-step procedure offers a classical approach to the synthesis of the monomer.

Materials:

-

Azulene

-

Propionyl chloride or propionic anhydride

-

Aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Acylation:

-

Dissolve azulene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., AlCl₃) to the solution with stirring.

-

Add propionyl chloride or propionic anhydride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

-

Extract the product with DCM.

-

Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 6-acetylazulene.

-

-

Reduction:

-

Dissolve the crude 6-acetylazulene in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add LiAlH₄ or NaBH₄ in portions.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting mixture and extract the filtrate with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Polymerization of this compound

Poly(this compound) can be synthesized via electrochemical or chemical oxidative polymerization methods. The choice of method will influence the properties of the resulting polymer, such as molecular weight and conductivity.

Protocol 2: Electrochemical Polymerization

Electropolymerization offers a direct method to grow polymer films on conductive substrates.

Materials:

-

This compound monomer

-

Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), anhydrous

-

Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)

-

Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte (0.1 M) and the this compound monomer (e.g., 10 mM) in the chosen anhydrous solvent.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform electropolymerization by cyclic voltammetry (CV) or potentiostatic methods.

-

Cyclic Voltammetry: Scan the potential repeatedly between, for example, -0.5 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50-100 mV/s. The successful polymerization is indicated by the growth of new redox peaks with each cycle, corresponding to the polymer film deposited on the working electrode.

-

Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from an initial CV scan) for a set duration.

-

-

After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

-

Dry the polymer film under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.

| Characterization Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Broadening of peaks in the ¹H and ¹³C NMR spectra compared to the monomer, confirming the polymeric structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of C-H bands associated with the polymerization sites and potential shifts in aromatic C-C stretching vibrations. |

| UV-Vis-NIR Spectroscopy | A significant red-shift in the absorption maximum (λmax) of the polymer compared to the monomer, indicating an extended π-conjugated system.[1] |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. Polyazulenes are known for their good thermal stability.[1] |

| Cyclic Voltammetry (CV) | Reversible redox behavior of the polymer film, indicating its electroactive nature. |

Potential Applications

Based on the known properties of azulene-based polymers, poly(this compound) is expected to be a promising candidate for several applications:

-

Organic Field-Effect Transistors (OFETs): The π-conjugated backbone of polyazulenes allows for charge transport. The isopropyl group may improve film morphology and, consequently, device performance.[1]

-

Electrochromic Devices: The polymer is expected to exhibit color changes upon electrochemical doping and de-doping, a key characteristic for electrochromic applications.

-

Sensors: The electronic properties of the polymer can be sensitive to the presence of certain analytes, enabling its use in chemical sensors.

-

Conducting Polymers: Upon doping, polyazulenes can exhibit significant electrical conductivity.[2]

Diagrams

Caption: Experimental workflow for the synthesis and application of poly(this compound).

Caption: Logical relationships between monomer properties, polymer characteristics, and applications.

References

Application Notes and Protocols for the Functionalization of the 6-(Propan-2-yl)azulene Core

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the 6-(propan-2-yl)azulene core, commonly known as guaiazulene. Guaiazulene, a naturally occurring sesquiterpene, serves as a versatile scaffold for the synthesis of a diverse array of functionalized derivatives with promising applications in medicinal chemistry and materials science. Its unique electronic properties and biological activities, including anti-inflammatory, antioxidant, and antiviral effects, make it an attractive starting point for drug discovery and development.[1][2][3]

Overview of Functionalization Strategies

The guaiazulene core can be functionalized at various positions through a range of organic reactions. The electron-rich five-membered ring is particularly susceptible to electrophilic substitution at the C1 and C3 positions. Functionalization of the seven-membered ring can be achieved through modification of the existing alkyl substituents or via metal-catalyzed cross-coupling reactions on halogenated precursors.

Key functionalization reactions include:

-

Electrophilic Aromatic Substitution: Vilsmeier-Haack formylation and Friedel-Crafts acylation introduce carbonyl functionalities.

-

C4-Methyl Group Functionalization: Conversion of the C4-methyl group to an aldehyde, which can be further elaborated.

-

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Heck reactions on haloguaiazulenes enable the introduction of aryl, alkynyl, and vinyl groups.

-

Cycloaddition Reactions: Diels-Alder and 1,3-dipolar cycloadditions can be employed to construct more complex ring systems.

Quantitative Data Summary

The following tables summarize quantitative data for various functionalization reactions of the guaiazulene core, providing a comparative overview of reported yields for different synthetic transformations.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Electrophilic Aromatic Substitution | ||||

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formylguaiazulene | 77 | [4] |

| Friedel-Crafts Acylation | Acetic Anhydride, AlCl₃ | 3-Acetylguaiazulene | Not specified | [5] |

| Friedel-Crafts Acylation | Succinic Anhydride, AlCl₃ | 4-(3-Guaiazulenyl)-4-oxobutanoic acid | Not specified | [6][7] |

| Metal-Catalyzed Cross-Coupling | ||||

| Suzuki Coupling | 3-Bromoguaiazulene, Phenylboronic acid, Pd catalyst | 3-Phenylguaiazulene | High | [8][9][10][11] |

| Sonogashira Coupling | 3-Iodoguaiazulene, Phenylacetylene, Pd/Cu catalyst | 3-(Phenylethynyl)guaiazulene | Good | [12] |

| Heck Coupling | 3-Bromoguaiazulene, Styrene, Pd catalyst | 3-Styrylguaiazulene | Moderate to Good | [13] |

| Cycloaddition Reactions | ||||

| Diels-Alder | Guaiazulene, Maleic Anhydride | Cycloadduct | Not specified | [14][15] |

| 1,3-Dipolar Cycloaddition | 3-Azidoguaiazulene, Alkyne | 1,2,3-Triazole derivative | High | [16][17][18] |

Experimental Protocols

Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group at the C3 position of guaiazulene.

Materials:

-

Guaiazulene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (NaOAc)

-

Dichloromethane (DCM)

-

Water

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

-

In a round-bottom flask under an inert atmosphere, dissolve guaiazulene in DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add POCl₃ dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling: Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling of a 3-haloguaiazulene with a boronic acid.

Materials:

-

3-Haloguaiazulene (e.g., 3-bromoguaiazulene)

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

Standard glassware for workup and purification

-

To a Schlenk flask, add the 3-haloguaiazulene, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Biological Activities and Signaling Pathways

Functionalized guaiazulene derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and NF-κB/MAPK Signaling

Guaiazulene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3][15][21][22][23][24][25] The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway can occur at various points, such as the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[22][23][24]

The MAPK pathways, including JNK and p38, are also involved in inflammatory responses. Some guaiazulene derivatives may modulate these pathways by affecting the phosphorylation status of key kinases, thereby influencing downstream inflammatory signaling.[15][21][25]

Caption: Inhibition of NF-κB and MAPK pathways by guaiazulene derivatives.

PPARγ Agonist Activity

Certain functionalized guaiazulene derivatives have been identified as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[2][26] Activation of PPARγ can lead to the transcription of genes involved in insulin sensitization and anti-inflammatory responses. The binding of guaiazulene derivatives to the ligand-binding domain of PPARγ can modulate its transcriptional activity, making them potential candidates for the development of drugs for metabolic disorders and inflammatory diseases.[27]

Caption: Activation of the PPARγ signaling pathway by guaiazulene derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of functionalized guaiazulene derivatives.

Caption: General workflow for synthesis and evaluation of guaiazulene derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guaiazulene derivative 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone reduces the production of ATP by inhibiting electron transfer complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. rsc.org [rsc.org]

- 14. vernier.com [vernier.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 18. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrochemical Properties of 6-(Propan-2-yl)azulene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the electrochemical properties of 6-(propan-2-yl)azulene derivatives, with a focus on their applications in electrochemical sensing and as modulators of biological pathways. It includes quantitative data summaries and detailed experimental protocols for the fabrication and characterization of azulene-based electrochemical systems.

Introduction

Azulene is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene. Unlike the symmetrical and colorless naphthalene, azulene possesses a fused five- and seven-membered ring system that results in a significant dipole moment, a deep blue color, and a small HOMO-LUMO gap. These unique electronic characteristics make azulene and its derivatives highly attractive for applications in materials science and medicine.

This compound derivatives, particularly the naturally derived guaiazulene (1,4-dimethyl-7-isopropylazulene), are valuable starting materials for synthesizing functional molecules. Substitution on the seven-membered ring, such as at the 6- or 7-position, significantly influences the molecule's redox behavior. These compounds can undergo facile electrochemical oxidation and reduction, allowing them to act as redox-active materials, form stable polymer films on electrode surfaces, and interact with biological systems through electron transfer processes.

Application Note 1: Redox-Active Probes for Heavy Metal Sensing

The unique electrochemical properties of azulene derivatives enable their use as sensitive layers in electrochemical sensors for detecting trace heavy metals. By modifying an electrode surface with a thin film of electropolymerized azulene, a robust and reusable sensor can be fabricated.